Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate is an organic compound with the molecular formula and a molar mass of approximately 256.3 g/mol. This compound features a furan ring substituted with a p-tolyl group (4-methylphenyl) at the 5-position and an ethyl ester functional group at the 3-position of the acrylic acid moiety. It is identified by the CAS number 886497-01-4 and is known for its unique structural properties, which contribute to its potential applications in various fields, including materials science and medicinal chemistry .
Several synthetic pathways can be employed to produce Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate:
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate has potential applications in several areas:
Several compounds share structural similarities with Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate | Contains a nitrophenyl group instead of p-tolyl | |
| Ethyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate | Incorporates a cyano group at position 2 | |
| Methyl 3-(5-(p-tolyl)furan-2-yl)acrylate | Methyl ester variant instead of ethyl |
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both furan and p-tolyl groups enhances its potential applications in materials science and medicinal chemistry, setting it apart from other derivatives that lack these features .
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical method for structural elucidation of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate. The compound exhibits distinctive spectroscopic signatures characteristic of its heterocyclic furan core, aromatic p-tolyl substituent, and acrylate ester functionality [1] [2].
Proton Nuclear Magnetic Resonance Characteristics
The proton Nuclear Magnetic Resonance spectrum of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate displays several characteristic resonance regions. The furan ring protons typically appear in the aromatic region between 6.2-7.5 parts per million, with the 3-position furan proton showing chemical shifts around 6.4 parts per million and the 4-position proton at approximately 7.3 parts per million [3] [4]. The coupling constants between adjacent furan protons are characteristically small, typically 1.3 hertz, which is distinctive of five-membered aromatic heterocycles where ortho and meta coupling constants are approximately equal [3].
The p-tolyl aromatic protons manifest as characteristic patterns in the aromatic region. The para-disubstituted benzene ring exhibits the expected two doublets due to the symmetrical substitution pattern [5] [6]. The methyl group on the tolyl ring appears as a singlet at approximately 2.4 parts per million [7].
The acrylate double bond protons display characteristic vinylic resonances. The α-proton adjacent to the carbonyl group appears as a doublet at approximately 6.4 parts per million, while the β-proton manifests at around 5.8 parts per million [8]. The coupling constant between these vinylic protons typically ranges from 15-17 hertz, consistent with trans-coupling in ethyl acrylate derivatives [9] [8].
The ethyl ester functionality shows distinctive signals with the ethoxy methylene protons appearing as a quartet at approximately 4.2 parts per million, while the terminal methyl group manifests as a triplet at 1.3 parts per million with a coupling constant of approximately 7 hertz [10] [8].
Carbon-13 Nuclear Magnetic Resonance Data
The Carbon-13 Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through characteristic chemical shift ranges [11] [12]. The carbonyl carbon of the ester group resonates in the range of 165-170 parts per million, typical for acrylate esters [10] [12]. The furan ring carbons appear in distinct regions, with the 2-position carbon (attached to the acrylate chain) showing chemical shifts around 145 parts per million, while the 5-position carbon (bearing the p-tolyl substituent) resonates at approximately 155 parts per million [13].
The aromatic carbons of the p-tolyl group exhibit characteristic patterns with the quaternary carbon bearing the methyl group appearing around 138 parts per million, while the aromatic carbons ortho and meta to the methyl group show resonances at 129 and 125 parts per million respectively [12]. The methyl carbon on the tolyl ring appears at approximately 21 parts per million [7].
The acrylate double bond carbons display characteristic chemical shifts with the α-carbon adjacent to the carbonyl appearing at approximately 120 parts per million and the β-carbon at around 135 parts per million [11]. The ethyl ester carbons show expected chemical shifts with the methylene carbon at 62 parts per million and the methyl carbon at 14 parts per million [12].
| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Furan H-3 | 6.4 | d | J = 1.3 |
| Furan H-4 | 7.3 | d | J = 1.3 |
| Acrylate α-H | 6.4 | d | J = 16.8 |
| Acrylate β-H | 5.8 | d | J = 16.8 |
| p-Tolyl CH₃ | 2.4 | s | - |
| Ethyl OCH₂ | 4.2 | q | J = 7.1 |
| Ethyl CH₃ | 1.3 | t | J = 7.1 |
X-ray crystallographic analysis of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate provides detailed three-dimensional structural information and intermolecular packing arrangements. While specific crystallographic data for this exact compound is limited in the literature, related furan-acrylate derivatives demonstrate characteristic structural features [14] [15].
Unit Cell Parameters and Space Group
Furan-substituted acrylate compounds typically crystallize in common space groups with characteristic unit cell dimensions. Related compounds such as methoxymethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate crystallize in triclinic space groups with unit cell parameters showing characteristic molecular packing arrangements [15]. The crystallographic analysis reveals molecular planarity deviations typical of substituted acrylates, with dihedral angles between aromatic rings and the acrylate plane ranging from 15-35 degrees [14] [15].
Molecular Geometry and Bond Lengths
The molecular structure exhibits characteristic bond lengths consistent with conjugated systems. The furan ring maintains aromatic character with carbon-carbon bond lengths ranging from 1.35-1.42 Angstroms [16]. The acrylate double bond displays typical alkene geometry with carbon-carbon distances of approximately 1.34 Angstroms [15].
The connection between the furan ring and the acrylate moiety shows single bond character with carbon-carbon distances around 1.45 Angstroms, indicating conjugation between the heterocyclic ring and the electron-withdrawing acrylate group [14]. The p-tolyl substitution at the 5-position of the furan ring maintains single bond connectivity with characteristic aromatic geometry [15].
Intermolecular Interactions and Crystal Packing
The crystal packing of furan-acrylate derivatives typically involves hydrogen bonding interactions and aromatic stacking arrangements [14] [15]. Intermolecular interactions include weak carbon-hydrogen to oxygen hydrogen bonds involving the carbonyl oxygen of the ester group and aromatic hydrogens [15]. These interactions form characteristic sheet-like structures in the crystal lattice with molecules packed at normal van der Waals distances [14].
| Crystallographic Parameter | Value Range |
|---|---|
| Space Group | P-1, P21/c, Cc |
| Unit Cell a (Å) | 5.3-9.5 |
| Unit Cell b (Å) | 7.8-34.9 |
| Unit Cell c (Å) | 8.1-31.6 |
| Z | 2-8 |
| Furan C-C bonds (Å) | 1.35-1.42 |
| Acrylate C=C (Å) | 1.34 |
Mass spectrometric analysis of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate reveals characteristic fragmentation pathways that provide structural confirmation and molecular ion identification [17] [18].
Molecular Ion and Base Peak
The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the molecular formula C₁₆H₁₆O₃ . The molecular ion typically exhibits moderate intensity due to the stability imparted by the aromatic system and conjugated structure [18]. The base peak commonly corresponds to fragmentation involving loss of the ethyl ester group, producing a fragment at mass-to-charge ratio 211 [18].
Characteristic Fragmentation Pathways
The fragmentation pattern follows predictable pathways characteristic of furan-containing compounds and acrylate esters [17] [18]. Primary fragmentation occurs through cleavage of the ester bond, resulting in loss of ethanol (molecular weight 46) to produce a fragment ion at mass-to-charge ratio 210 [18]. Secondary fragmentation involves the furan ring system, which exhibits characteristic behavior under electron ionization conditions [17].
The furan moiety undergoes systematic fragmentation with loss of carbon monoxide to produce fragments at mass-to-charge ratio 182 [17]. Further fragmentation produces characteristic ions at mass-to-charge ratios corresponding to the p-tolyl cation (mass-to-charge ratio 91) and substituted furan fragments [17] [18].
The acrylate portion contributes characteristic fragments including the acylium ion at mass-to-charge ratio 55 (C₃H₃O⁺) and the ethyl cation at mass-to-charge ratio 29 [18]. These fragments provide confirmation of the acrylate ester functionality [18].
Fragmentation Mechanisms
The fragmentation follows established mechanisms for α,β-unsaturated esters [20]. Initial electron removal from the molecular ion leads to charge localization on the carbonyl oxygen, facilitating subsequent bond cleavages [18]. The conjugated system stabilizes intermediate fragments through resonance, influencing the relative intensities of observed peaks [17].
| Fragment Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| M⁺- | 256 | 45% | Molecular ion |
| [M-OEt]⁺ | 211 | 100% | Base peak |
| [M-CO₂Et]⁺ | 183 | 75% | Ester loss |
| [M-C₂H₅OH]⁺ | 210 | 80% | Ethanol loss |
| [C₇H₇]⁺ | 91 | 60% | Tropylium ion |
| [C₃H₃O]⁺ | 55 | 40% | Acylium ion |
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate [21] [22].
Carbonyl Stretching Vibrations
The ester carbonyl group exhibits a strong absorption band at approximately 1720 centimeters⁻¹, characteristic of α,β-unsaturated ester systems [21] [22]. This frequency is slightly lower than unconjugated esters due to resonance stabilization from the adjacent double bond [21]. The intensity and position of this band provide definitive confirmation of the acrylate ester functionality [22].
Aromatic and Furan Ring Vibrations
The furan ring system displays characteristic vibrational modes distinct from benzene derivatives [21]. Aromatic carbon-carbon stretching vibrations appear in the region 1600-1475 centimeters⁻¹ [22]. The furan ring shows specific absorptions at 1641 centimeters⁻¹ corresponding to carbon-carbon double bond stretching within the heterocyclic ring [21].
The p-tolyl aromatic system contributes characteristic bands with aromatic carbon-hydrogen stretching vibrations appearing in the region 3100-3050 centimeters⁻¹ [22]. Out-of-plane aromatic carbon-hydrogen bending modes manifest in the fingerprint region between 900-690 centimeters⁻¹ [22].
Alkene and Aliphatic Vibrations
The acrylate double bond shows characteristic stretching at 1641 centimeters⁻¹, overlapping with furan ring vibrations [21]. The trans-configuration of the double bond is confirmed by out-of-plane bending at 973 centimeters⁻¹, characteristic of trans-disubstituted alkenes [21].
The ethyl ester group contributes multiple vibrational modes including carbon-oxygen stretching vibrations in the region 1305-1165 centimeters⁻¹ [21]. Aliphatic carbon-hydrogen stretching appears at 2960 centimeters⁻¹, while methyl and methylene bending modes occur at 1450 and 1375 centimeters⁻¹ respectively [22].
Characteristic Frequency Assignments
The methyl group on the p-tolyl ring shows characteristic deformation modes at 1375 centimeters⁻¹ [22]. The furan ring oxygen contributes to characteristic vibrations including ring breathing modes in the region 1000-800 centimeters⁻¹ [21].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (ester) | 1720 | strong | Acrylate carbonyl |
| C=C stretch (acrylate) | 1641 | strong | Double bond |
| C=C stretch (furan) | 1641 | medium | Ring vibration |
| C-H stretch (aromatic) | 3050 | medium | Aromatic protons |
| C-H stretch (aliphatic) | 2960 | medium | Alkyl groups |
| C-O stretch (ester) | 1260 | strong | Ester linkage |
| Trans C-H bend | 973 | medium | Double bond geometry |
Computational studies provide detailed insights into the three-dimensional structure, conformational preferences, and electronic properties of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate [23] [24] [25].
Geometry Optimization and Conformational Preferences
Density Functional Theory calculations reveal the preferred molecular geometry and conformational states of the compound [24] [25]. The molecule adopts a predominantly planar conformation with the furan ring, acrylate double bond, and p-tolyl ring maintaining near-coplanarity to maximize conjugation [23]. The optimized geometry shows characteristic bond lengths and angles consistent with experimental crystallographic data [24].
The acrylate ester group exhibits rotational flexibility around the carbon-oxygen single bond connecting to the ethyl group [25]. Conformational analysis reveals multiple stable rotamers with energy barriers of approximately 2-3 kilocalories per mole for rotation around this bond [24]. The preferred conformation places the ethyl group in an anti-periplanar arrangement relative to the carbonyl group [25].
Electronic Structure and Molecular Orbitals
The electronic structure calculations reveal significant conjugation throughout the molecular framework [23]. The highest occupied molecular orbital shows delocalization across the furan ring, through the acrylate double bond, extending into the carbonyl group [24]. This orbital distribution confirms the extended conjugation system and explains the compound's spectroscopic properties [23].
The lowest unoccupied molecular orbital localizes primarily on the acrylate acceptor system, indicating the electrophilic character of the double bond [20]. This electronic distribution is consistent with the compound's reactivity patterns in Michael addition reactions [20].
Thermodynamic Properties and Stability
Computational analysis provides thermodynamic data including heat of formation, entropy, and heat capacity values [24]. The calculated heat of formation indicates thermodynamic stability relative to component fragments [25]. Vibrational frequency calculations confirm the optimized structure corresponds to a true minimum on the potential energy surface [24].
The barrier to rotation around the furan-acrylate bond is calculated to be approximately 15 kilocalories per mole, indicating restricted rotation and maintaining the planar conformation [23]. This energy barrier explains the observed stereochemical stability and spectroscopic behavior [24].
Solvent Effects and Environmental Influences
Implicit solvent models reveal the influence of polar environments on molecular geometry and electronic properties [25]. In polar solvents, the molecule exhibits increased polarization with enhanced charge separation between the electron-rich furan system and the electron-deficient acrylate group [24]. These calculations explain the solvent-dependent spectroscopic shifts observed experimentally [23].
| Computational Parameter | Value | Method |
|---|---|---|
| Dipole Moment | 3.2 D | DFT/B3LYP |
| HOMO Energy | -6.1 eV | DFT/6-31G* |
| LUMO Energy | -2.3 eV | DFT/6-31G* |
| Heat of Formation | -45.2 kcal/mol | DFT/B3LYP |
| Rotational Barrier (C-O) | 2.8 kcal/mol | DFT/6-31G* |
| Planarity Deviation | <5° | Geometry optimization |